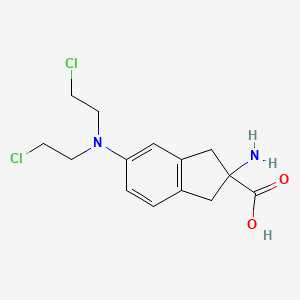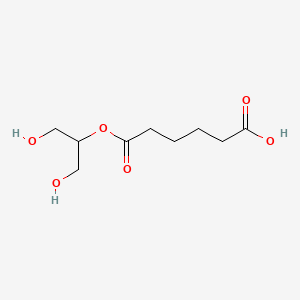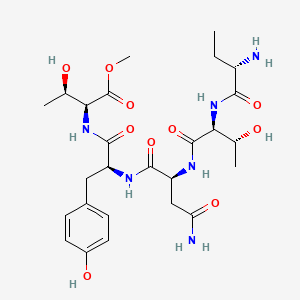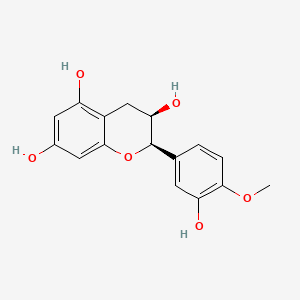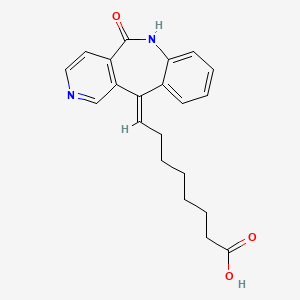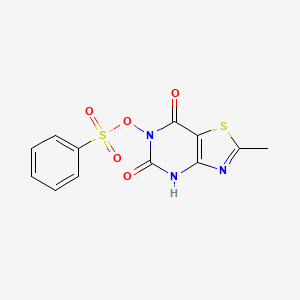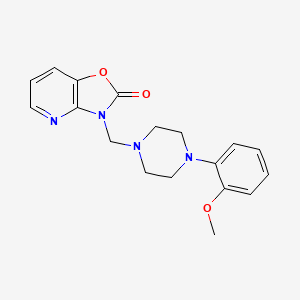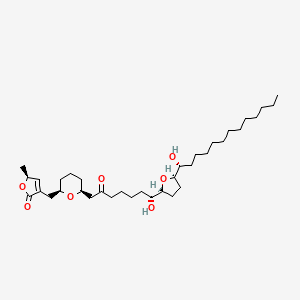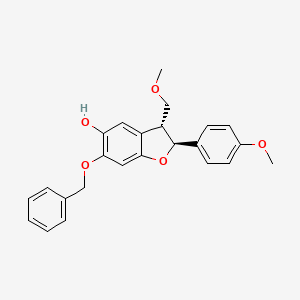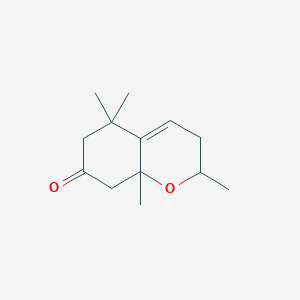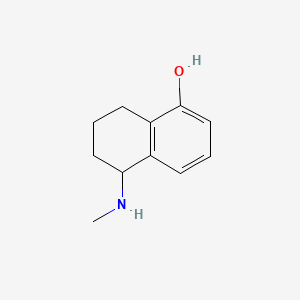
5,6,7,8-Tetrahydro-5-(methylamino)-1-naphthalenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrahydro-5-(methylamino)-1-naphthalenol is an organic compound that belongs to the class of naphthalenols This compound is characterized by its unique structure, which includes a naphthalene ring system with a methylamino group and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the catalytic hydrogenation of 1-naphthol to produce 5,6,7,8-tetrahydro-1-naphthol, which is then reacted with methylamine under controlled conditions to yield the desired compound .
Industrial Production Methods
In an industrial setting, the production of 5,6,7,8-Tetrahydro-5-(methylamino)-1-naphthalenol can be achieved through large-scale catalytic hydrogenation processes. These processes often utilize metal catalysts such as palladium or platinum to facilitate the hydrogenation reaction. The subsequent methylation step is carried out using methylamine gas in a high-pressure reactor to ensure efficient conversion and high yield .
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8-Tetrahydro-5-(methylamino)-1-naphthalenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to remove the hydroxyl group, yielding fully saturated hydrocarbons.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using hydrogen gas and metal catalysts such as palladium or platinum.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones or naphthaldehydes.
Reduction: Formation of fully saturated naphthalenes.
Substitution: Formation of various substituted naphthalenols depending on the reagents used.
Aplicaciones Científicas De Investigación
5,6,7,8-Tetrahydro-5-(methylamino)-1-naphthalenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,6,7,8-Tetrahydro-5-(methylamino)-1-naphthalenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting metabolic pathways and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8-Tetrahydroquinoline: Similar in structure but lacks the hydroxyl group.
2,3-Cyclohexenopyridine: Another naphthalene derivative with different functional groups.
5,6,7,8-Tetrahydro-2-naphthoic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness
5,6,7,8-Tetrahydro-5-(methylamino)-1-naphthalenol is unique due to the presence of both the methylamino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry .
Propiedades
Número CAS |
52373-00-9 |
|---|---|
Fórmula molecular |
C11H15NO |
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
5-(methylamino)-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C11H15NO/c1-12-10-6-2-5-9-8(10)4-3-7-11(9)13/h3-4,7,10,12-13H,2,5-6H2,1H3 |
Clave InChI |
MKWIVHLQLHTEHV-UHFFFAOYSA-N |
SMILES canónico |
CNC1CCCC2=C1C=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


